
(2-Propyl-1,3-oxazol-5-YL)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Propyl-1,3-oxazol-5-YL)acetonitrile is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It is an oxazole derivative, which is a class of heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propyl-1,3-oxazol-5-YL)acetonitrile typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials and advanced purification techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Propyl-1,3-oxazol-5-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various oxazole derivatives with different functional groups, amine derivatives, and substituted oxazole compounds. These products have diverse applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
(2-Propyl-1,3-oxazol-5-YL)acetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Propyl-1,3-oxazol-5-YL)acetonitrile involves its interaction with molecular targets and pathways in biological systems. The compound’s oxazole ring structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-cyclopropyl-1,3-oxazol-5-yl)acetonitrile: Similar in structure but with a cyclopropyl group instead of a propyl group.
2-(2-methyl-1,3-oxazol-5-yl)acetonitrile: Contains a methyl group instead of a propyl group.
2-(5-cyclopropyl-1,2-oxazol-3-yl)acetonitrile: Another oxazole derivative with a different substitution pattern.
Uniqueness
(2-Propyl-1,3-oxazol-5-YL)acetonitrile is unique due to its specific propyl substitution on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and biological activity .
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
2-(2-propyl-1,3-oxazol-5-yl)acetonitrile |
InChI |
InChI=1S/C8H10N2O/c1-2-3-8-10-6-7(11-8)4-5-9/h6H,2-4H2,1H3 |
Clé InChI |
DFFOJRRXWACIAI-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC=C(O1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


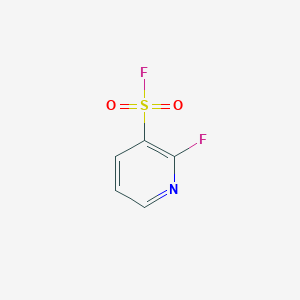
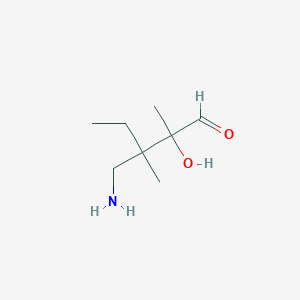
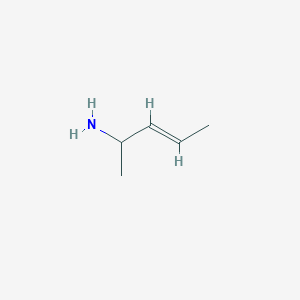
![tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B13170430.png)
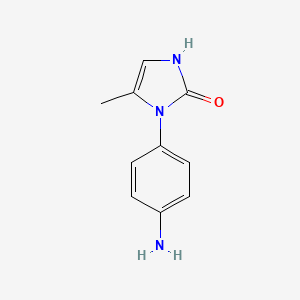


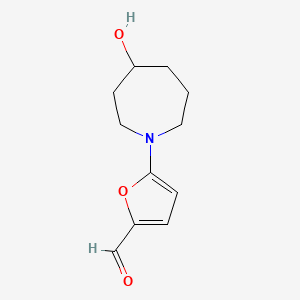
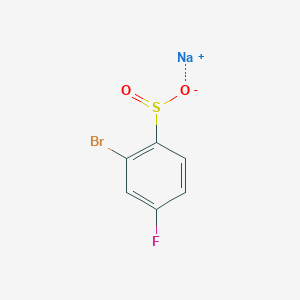
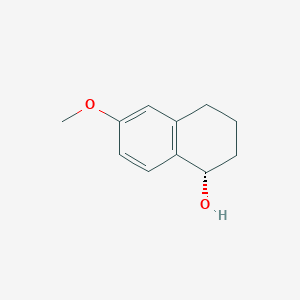
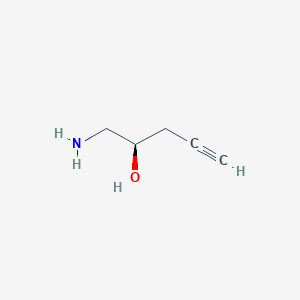
![N-[6-(Aminomethyl)pyridin-2-YL]butanamide](/img/structure/B13170483.png)

![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B13170497.png)
